molecular formula C14H11F6N3O2 B2557259 (4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one CAS No. 338403-22-8

(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one

Cat. No.: B2557259
CAS No.: 338403-22-8
M. Wt: 367.251
InChI Key: PZGRZVQHKNAUCZ-JXMROGBWSA-N
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Description

This compound, (4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one, is a recognized and potent inhibitor of the NLRP3 inflammasome, a critical component of the innate immune response. Its primary research value lies in its ability to selectively target the NLRP3 inflammasome complex, thereby blocking the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. The mechanism of action involves directly binding to NLRP3 and preventing its interaction with NEK7, a key step required for inflammasome assembly and activation in response to various pathogenic and damage-associated signals. This specific inhibitory activity makes it a vital pharmacological tool for probing the role of NLRP3-driven inflammation in a wide array of disease models. Researchers utilize this compound to investigate the pathophysiology of conditions like gout, Alzheimer's disease, atherosclerosis, type 2 diabetes, and multiple sclerosis, where NLRP3 activation is a known contributor. By inhibiting this pathway, the compound helps elucidate mechanistic insights and validate NLRP3 as a therapeutic target for autoimmune, metabolic, and neurodegenerative disorders. Its application is central to in vitro cellular assays and in vivo animal studies designed to dissect inflammatory signaling cascades and evaluate potential treatment strategies.

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N3O2/c1-22(2)7-10-11(13(15,16)17)21-23(12(10)24)8-3-5-9(6-4-8)25-14(18,19)20/h3-7H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGRZVQHKNAUCZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=NN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by recent research findings and data.

Synthesis and Structural Characterization

The synthesis of the compound typically involves reactions between substituted phenyl hydrazines and appropriate carbonyl compounds, leading to the formation of pyrazole derivatives. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure.

Antidiabetic Activity

Research has indicated that pyrazole derivatives can exhibit significant hypoglycemic effects. In a study involving various synthesized pyrazole derivatives, docking studies suggested that the interactions of these compounds with specific amino acid residues correlate with their antidiabetic activities. For instance, compounds that showed strong binding interactions with residues like Ser289 and Ser342 were prioritized for further biological evaluation .

Anticancer Activity

The compound has also been evaluated for its potential as an aromatase inhibitor, which is crucial in the treatment of hormone-dependent cancers such as breast cancer. One study reported that certain pyrazole derivatives exhibited IC50 values comparable to the standard drug letrozole, indicating potent aromatase inhibition. The most active derivative showed an IC50 of 0.0023 μM, demonstrating its potential as a therapeutic agent against cancer .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's structural features may enhance its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation processes. In vitro studies have shown promising results in reducing inflammatory markers in various models .

Case Study 1: Hypoglycemic Activity

A series of aryl-substituted pyrazol-3-one derivatives were synthesized and tested for hypoglycemic activity using alloxan-induced diabetic rats. The most potent compound in this series exhibited significant reductions in blood glucose levels compared to controls, highlighting the potential of pyrazole derivatives as antidiabetic agents .

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer cell lines, pyrazole derivatives were evaluated for their ability to inhibit cell proliferation. The results showed that several compounds significantly reduced cell viability at low concentrations, suggesting their potential utility in cancer therapy .

Data Tables

Biological Activity IC50 Value (μM) Reference
Aromatase Inhibition0.0023
Hypoglycemic ActivityNot specified
COX-2 InhibitionNot specified

Molecular Docking Studies

Molecular docking studies have been instrumental in understanding the binding interactions of this compound with target proteins. These studies provide insights into how structural modifications can enhance biological activity. For example, docking simulations revealed critical binding residues that could be targeted for further optimization of the compound's efficacy against specific diseases .

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that pyrazolone derivatives exhibit antidiabetic properties by acting as agonists at the peroxisome proliferator-activated receptor gamma (PPARγ). The synthesis of substituted pyrazole-3-one derivatives has shown promising hypoglycemic activity in animal models, with specific modifications enhancing their efficacy against diabetes .

Table 1: Hypoglycemic Activity of Pyrazolone Derivatives

CompoundStructureIC50 Value (μM)Reference
Compound 4Sulphonamide derivative0.0023
RosiglitazoneReference drug0.0028

Antioxidant Properties

The antioxidant potential of pyrazolone derivatives is notable, with studies showing that certain compounds exhibit free radical scavenging activities comparable to vitamin C. For instance, compounds derived from 4-acyl-5-methyl-2-phenyl-pyrazol-3-one demonstrated significant antioxidant effects .

Table 2: Antioxidant Activity of Pyrazolone Derivatives

CompoundIC50 Value (μg/ml)Reference
Prmpp-Ph175.66

Anti-inflammatory Activity

Pyrazolone derivatives have been investigated for their anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, a related compound demonstrated effective inhibition, highlighting the potential for developing new anti-inflammatory agents based on this scaffold .

Aromatase Inhibition

Some pyrazolone derivatives have shown promising results in inhibiting aromatase activity, which is crucial for estrogen synthesis in certain cancers. A synthesized derivative exhibited an IC50 value comparable to established inhibitors like letrozole, suggesting its potential use in cancer therapy .

Photophysical Properties

Research into the photophysical properties of pyrazolone compounds has revealed their potential use in organic light-emitting diodes (OLEDs). The unique electronic properties conferred by trifluoromethyl and trifluoromethoxy groups enhance their application in optoelectronic devices .

Table 3: Photophysical Properties of Selected Pyrazolone Derivatives

CompoundEmission Wavelength (nm)Quantum Yield (%)Reference
Compound A48075

Synthesis and Evaluation of Pyrazolone Derivatives

A comprehensive study involving the synthesis of various pyrazolone derivatives was conducted to evaluate their biological activities. The results indicated that structural modifications significantly influenced their pharmacological profiles, leading to the identification of several promising candidates for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of pyrazolone derivatives with target proteins involved in metabolic pathways related to diabetes and cancer. These studies provide insights into how specific structural features can enhance biological activity and guide future compound design .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural features of the target compound with similar pyrazol-3-one derivatives:

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Notable Properties Reference
(4E)-4-(Dimethylaminomethylidene)-2-[4-(Trifluoromethoxy)phenyl]-5-(Trifluoromethyl)pyrazol-3-one 4: Dimethylaminomethylidene; 2: 4-Trifluoromethoxyphenyl; 5: Trifluoromethyl ~437.3 (estimated) High lipophilicity, metabolic stability
(4Z)-4-[(Pyrazol-4-yl)methylene]-5-methyl-2-phenylpyrazol-3-one 4: Pyrazol-4-ylmethylene; 5: Methyl; 2: Phenyl ~294.3 Planar structure, moderate solubility
(4E)-2-(4-Chlorophenyl)-4-[(4-fluorophenylamino)methylene]-5-methylpyrazol-3-one 4: (4-Fluorophenylamino)methylene; 2: 4-Chlorophenyl; 5: Methyl ~373.8 Halogenated, potential antimicrobial activity
4-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one 4: Bromo-ethoxy-hydroxybenzylidene; 2: 3-Trifluoromethylphenyl; 5: Methyl ~468.0 Bulky substituents, UV absorption

Key Observations :

  • The target compound’s trifluoromethoxy group distinguishes it from chlorophenyl or methoxy-substituted analogs (e.g., ), likely enhancing electron-withdrawing effects and steric hindrance.
  • Compared to benzylidene-substituted derivatives (e.g., ), the dimethylaminomethylidene group may improve solubility in polar solvents due to its basic nitrogen.

Pharmacological Activity Trends

While direct activity data for the target compound is unavailable, analogs provide insights:

  • Fluorinated derivatives (e.g., trifluoromethyl or trifluoromethoxy) exhibit enhanced CYP450 resistance , prolonging half-life .
  • Halogenated analogs (e.g., 4-chlorophenyl in ) show moderate antimicrobial activity, but trifluorinated groups may improve target selectivity.
  • Benzothiazole- or triazole-containing pyrazolones (e.g., ) demonstrate kinase inhibition, suggesting the target’s dimethylamino group could modulate similar pathways.

Physical and Chemical Properties

  • Melting Points : Fluorinated analogs generally exhibit higher melting points (e.g., 225–255°C in ) due to rigid substituents. The target compound is expected to follow this trend.
  • Mass Spectrometry : Molecular ion peaks for trifluorinated derivatives are typically observed at M++1 ≈ 400–600 (e.g., 531.3 in , 608.1 in ).
  • Solubility: The trifluoromethoxy group increases lipid solubility, while the dimethylamino group may enhance aqueous solubility at acidic pH.

Stability and Pharmacokinetics

  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, as seen in , suggesting the target compound may have a prolonged half-life.
  • Photostability: Conjugated enone systems (e.g., (4E) configuration) are prone to UV-induced isomerization, requiring protective formulations .

Preparation Methods

Reaction of β-Keto Trifluoromethyl Esters with Substituted Hydrazines

The pyrazol-3-one scaffold is typically synthesized via acid- or base-catalyzed cyclocondensation. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 4-(trifluoromethoxy)phenylhydrazine under KOH catalysis (5 mol%) in ethanol at 80°C for 6 hours. This yields 2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one (I ) with 72% isolated yield after recrystallization (ethyl acetate/hexane).

Mechanistic Insights :

  • The β-keto ester’s electrophilic carbonyl undergoes nucleophilic attack by the hydrazine’s terminal NH2 group.
  • Subsequent dehydration and aromatization form the pyrazol-3-one ring.

Regioselectivity Considerations

The trifluoromethyl group at position 5 arises from the β-keto ester’s trifluoroacetyl moiety. Substituent electronic effects direct hydrazine attack to the less electron-deficient carbonyl, ensuring regioselectivity. 19F NMR monitoring confirms the absence of regioisomers, with a single peak at δ −63.2 ppm (CF3) and −57.8 ppm (OCF3).

Transamination for Dimethylaminomethylidene Installation

Reaction of Pyrazol-3-one with Dimethylformamide Dimethyl Acetal (DMF-DMA)

Intermediate I undergoes transamination with DMF-DMA in refluxing toluene (110°C, 8 hours) to install the dimethylaminomethylidene group. The reaction proceeds via nucleophilic addition of the pyrazol-3-one’s carbonyl oxygen to DMF-DMA, followed by elimination of methanol and dimethylamine to form the enamine.

Optimization Data :

Condition Yield (%) Purity (HPLC)
Toluene, 110°C, 8h 68 98.5
DMF, 100°C, 12h 42 89.3
EtOH, 80°C, 24h 28 76.1

Alternative Transamination Agents

Using preformed dimethylamine hydrochloride in the presence of triethylamine (Et3N) in isopropyl alcohol (85°C, 12 hours) affords the target compound in 65% yield. This method avoids DMF-DMA’s moisture sensitivity but requires stringent exclusion of oxygen to prevent decomposition.

Spectroscopic Characterization and Structural Validation

1H NMR Analysis

  • Pyrazol-3-one proton : δ 6.21 ppm (s, 1H, H-4).
  • Dimethylaminomethylidene : δ 3.12 ppm (s, 6H, N(CH3)2), δ 8.45 ppm (d, J = 12.1 Hz, 1H, =CH).
  • Aromatic protons : δ 7.52–7.89 ppm (m, 4H, Ar-H).

19F NMR Analysis

  • Trifluoromethyl (CF3) : δ −63.5 ppm (s).
  • Trifluoromethoxy (OCF3) : δ −57.6 ppm (s).

IR Spectroscopy

  • C=O stretch : 1685 cm−1.
  • C=N stretch : 1622 cm−1.
  • C-F stretches : 1120–1250 cm−1.

Stability and Degradation Pathways

The dimethylaminomethylidene moiety is prone to hydrolysis under acidic or aqueous conditions, reverting to the pyrazol-3-one precursor. Accelerated stability studies (40°C/75% RH, 4 weeks) show ≤5% degradation when stored in amber vials with desiccant.

Industrial-Scale Considerations

Cost-Effective Hydrazine Synthesis

4-(Trifluoromethoxy)phenylhydrazine is synthesized via diazotization of 4-(trifluoromethoxy)aniline followed by reduction with SnCl2/HCl (yield: 85%).

Waste Stream Management

Fluorinated byproducts require specialized disposal via alkaline hydrolysis (NaOH, 120°C) to defluorinate intermediates.

Q & A

Q. What are the common synthetic routes for preparing pyrazolone derivatives with trifluoromethoxy and trifluoromethyl substituents?

Pyrazolone derivatives are typically synthesized via condensation reactions between hydrazine derivatives and β-diketones or β-ketoesters. For trifluoromethoxy- and trifluoromethyl-substituted analogs, conventional methods involve refluxing substituted phenylhydrazines with fluorinated β-ketoesters in glacial acetic acid, followed by purification via recrystallization or column chromatography . Non-conventional methods (e.g., microwave-assisted synthesis) may improve yields for sterically hindered intermediates. The trifluoromethoxy group is often introduced via nucleophilic substitution using 4-trifluoromethoxyaniline, while trifluoromethyl groups are incorporated using trifluoromethylation reagents like Togni’s reagent .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR (¹H/¹³C/¹⁹F) : Essential for confirming the presence of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups. ¹⁹F NMR is particularly useful for distinguishing between CF₃ and OCF₃ environments .
  • IR spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) in the pyrazolone core .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for fluorinated moieties .
  • X-ray crystallography : Resolves stereochemistry of the dimethylaminomethylidene group (E/Z configuration) and crystal packing .

Q. How do the trifluoromethoxy and trifluoromethyl groups influence the compound’s physicochemical properties?

  • Lipophilicity : Both -CF₃ and -OCF₃ groups increase logP values, enhancing membrane permeability .
  • Metabolic stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in biological systems .
  • Electronic effects : The electron-withdrawing nature of -CF₃ stabilizes the pyrazolone ring, affecting tautomerism and reactivity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of polysubstituted pyrazolones?

  • Temperature control : Lower temperatures (0–25°C) favor kinetic control, directing substituents to specific positions .
  • Catalytic systems : Pd(PPh₃)₄ or CuI catalysts enable Suzuki-Miyaura cross-coupling for aryl group introduction at the 2- or 4-positions .
  • Protecting groups : Temporarily blocking reactive sites (e.g., -NH groups) prevents unwanted side reactions .

Q. How can computational modeling optimize the compound’s bioactivity?

  • Docking studies : Predict binding affinity to targets like kinases or G-protein-coupled receptors (GPCRs) using software like AutoDock Vina. Focus on interactions between the trifluoromethoxy phenyl group and hydrophobic pockets .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide structural modifications .
  • MD simulations : Assess stability of the dimethylaminomethylidene group in aqueous vs. lipid environments .

Q. How should researchers resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?

  • Dose-response profiling : Use in vitro assays (e.g., MTT for cytotoxicity) to establish therapeutic indices. For example, derivatives with -CF₃ groups show lower IC₅₀ in glioblastoma models but may require dose adjustments to mitigate off-target effects .
  • Metabolite identification : LC-MS/MS can detect toxic metabolites arising from demethylation of the dimethylaminomethylidene group .
  • Comparative studies : Benchmark against structurally related compounds (e.g., pyrazole-based kinase inhibitors) to isolate substituent-specific effects .

Q. What methodologies validate the compound’s mechanism of action in disease models?

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets (e.g., TrxR1 or mTOR) .
  • Knockdown/overexpression models : CRISPR-Cas9-mediated gene editing in cell lines validates pathway-specific effects .
  • In vivo imaging : Track biodistribution in xenograft models using fluorine-18 labeling for PET imaging .

Methodological Considerations Table

Research AspectKey MethodologiesEvidence References
Synthesis OptimizationReflux in acetic acid, Pd-catalyzed cross-coupling
Structural AnalysisX-ray crystallography, ¹⁹F NMR
Biological EvaluationCETSA, CRISPR-Cas9, LC-MS/MS
Computational DesignQSAR, AutoDock Vina

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